molecular formula C11H17NO3 B13259982 2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol

2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13259982
M. Wt: 211.26 g/mol
InChI Key: QOGUCSPCRUKLSS-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol is a synthetic small-molecule compound featuring a propane-1,3-diol backbone substituted with a 4-methoxyphenylmethylamino group. This compound was synthesized as part of a series of terphenyl-based inhibitors targeting programmed cell death protein 1 (PD-1) and its ligand PD-L1, aiming to modulate immune checkpoint pathways in cancer therapy . The synthesis involved coupling reactions in methanol and dichloromethane (DCM) using triethylamine as a catalyst, yielding the product as a brown oil with a moderate yield of 36.2–77.7% . Structural confirmation was achieved via infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), with key spectral data including δ (ppm) values for aromatic protons (6.8–7.4 ppm) and methoxy groups (3.8 ppm) in NMR .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C11H17NO3/c1-15-11-4-2-9(3-5-11)6-12-10(7-13)8-14/h2-5,10,12-14H,6-8H2,1H3

InChI Key

QOGUCSPCRUKLSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(CO)CO

Origin of Product

United States

Biological Activity

2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol, often referred to as a derivative of 2-amino-2-propanediol, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a methoxyphenyl group and an amino group, which contribute to its pharmacological properties. Research has indicated that compounds of this class exhibit various biological activities including immunosuppressive effects, anti-cancer properties, and potential neuroprotective effects.

Immunosuppressive Activity

One of the most notable biological activities of 2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol is its immunosuppressive effect. A study synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their impact on lymphocyte levels in rat models. The results indicated that these compounds significantly decreased lymphocyte counts and exhibited immunosuppressive effects in skin allograft models. The efficacy was influenced by the structure of the alkyl chain and the position of substituents on the phenyl ring, with optimal activity observed when there were two carbon atoms between the quaternary carbon and the phenyl ring .

Anti-Cancer Properties

Research has also explored the anti-cancer potential of related compounds. For instance, derivatives similar to 2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against leukemia (K562) and lymphoma (Granta) cells, with IC50 values indicating effective concentrations for therapeutic applications . These findings suggest that modifications in the chemical structure can enhance anti-cancer activity.

Neuroprotective Effects

Emerging studies have suggested that compounds within this class may possess neuroprotective properties. For example, some derivatives have been shown to inhibit reactive oxygen species (ROS) production and autophagy processes in neuronal cell lines. In vivo assays indicated potential benefits in memory rescue and amyloid-beta reduction in models of Alzheimer's disease . These neuroprotective effects warrant further investigation into their mechanisms and therapeutic applications.

Table: Summary of Biological Activities

Activity Effect Reference
ImmunosuppressiveSignificant decrease in lymphocyte counts; effective in skin allografts
Anti-CancerCytotoxicity against K562 and Granta cells; IC50 values ~13 µM
NeuroprotectiveInhibition of ROS; memory rescue effects in animal models

Scientific Research Applications

2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol has potential applications in pharmaceuticals as a precursor or active ingredient in drug development. Interaction studies suggest that it may interact with certain enzymes involved in metabolic pathways or receptors linked to pain and inflammation. These interactions could be elucidated through techniques such as molecular docking simulations or binding assays using purified proteins.

Other potential applications and research findings include:

  • Anti-inflammatory effect Treatment with a related compound, 3-(4-methoxyphenyl)propane-1,2-diol, has demonstrated an anti-inflammatory effect .
  • Antioxidant activity A derivative of methyl chavicol, 2-[(4-methoxyphenyl) methyl]oxirane (MPMO), has demonstrated antioxidant activity by inhibiting the DPPH free radical and lipid peroxidation in the β-carotene/linoleic acid co-oxidation and thiobarbituric acid assays .
  • Inhibitory activity In in vitro tests, methyl chavicol (MC) and MPMO showed inhibitory activity on pancreatic lipase .
  • Therapeutic potentials Several compounds can be obtained from methyl chavicol (MC), such as 2-[(4-methoxyphenyl)methyl]oxirane (2), 3-(4-methoxyphenyl)propan-1,2-diol (8), 2-methoxy-3-(4-methoxyphenyl)propan-1-ol (10), 1-methoxy-3-(4-methoxyphenyl) propan-2-ol (17), and 3-(4-methoxyphenyl) propanal (18), with promising therapeutic potentials .

Comparison with Similar Compounds

Aromatic Substituents

  • 2-(4-Hydroxyphenyl)propane-1,3-diol (Compound 6 in ) : Features a 4-hydroxyphenyl group, increasing polarity and hydrogen-bonding capacity .
  • 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (Compound 7 in ) : Combines methoxy and hydroxyl groups on the aromatic ring, balancing solubility and redox activity .
  • threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol (Compound 8 in ): A dimeric lignan with two 4-hydroxy-3-methoxyphenyl groups, enabling antioxidant activity via phenolic hydroxyls .

Physicochemical Properties

Solubility and Reactivity

  • Hydroxyl-rich derivatives (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) exhibit higher solubility in polar solvents, making them suitable for aqueous-phase reactions .

Key Research Findings

Anticancer Potential

  • The target compound’s PD-1/PD-L1 inhibition mechanism contrasts with zinc(II) complexes (), which act via DNA intercalation .

Antioxidant Activity

  • Lignan derivatives (e.g., erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol) exhibit radical-scavenging properties due to phenolic hydroxyls, absent in the methoxy-rich target compound .

Data Tables

Table 1: Structural Comparison of Propane-1,3-diol Derivatives

Compound Name Substituent Pattern Source Key Functional Groups
2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol 4-Methoxyphenylmethylamino Synthetic Methoxy, amino
2-(4-Hydroxyphenyl)propane-1,3-diol 4-Hydroxyphenyl Natural Hydroxyl
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol 3-Methoxy-4-hydroxyphenyl Natural Methoxy, hydroxyl
Zn-10 (Schiff base complex) 2-hydroxybenzylideneamino Synthetic Hydroxy, imine

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